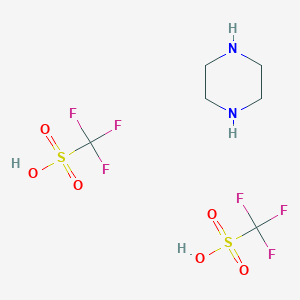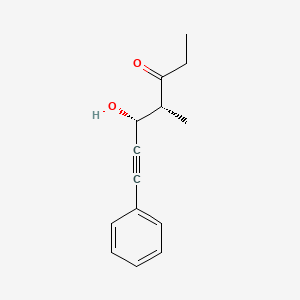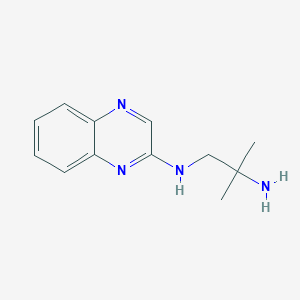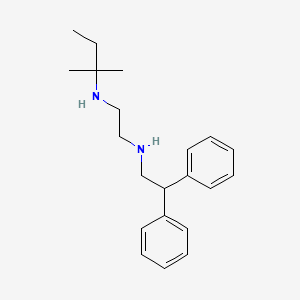![molecular formula C22H25N5O7 B14240237 2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine CAS No. 364337-87-1](/img/structure/B14240237.png)
2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is a chemical compound that belongs to the class of nucleoside analogs It is structurally related to inosine, a nucleoside that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, selective acylation, and deprotection. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying nucleoside metabolism.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleoside metabolism, modulating signaling pathways, or inducing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyinosine: A related nucleoside analog with similar structural features but lacking the acylated amino group.
8-Azidoadenosine: Another nucleoside analog with modifications at the 8-position, used in biochemical studies.
2’-Deoxy-2-[(2-methylpropanoyl)amino]adenosine: A compound with a similar acylation pattern but different base structure.
Uniqueness
2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is unique due to its specific acylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
364337-87-1 |
|---|---|
Molekularformel |
C22H25N5O7 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-2-methyl-N-(2-phenoxyacetyl)propanamide |
InChI |
InChI=1S/C22H25N5O7/c1-12(2)21(32)26(16(30)10-33-13-6-4-3-5-7-13)22-25-18-19(23-11-24-20(18)31)27(22)17-8-14(29)15(9-28)34-17/h3-7,11-12,14-15,17,28-29H,8-10H2,1-2H3,(H,23,24,31)/t14-,15+,17+/m0/s1 |
InChI-Schlüssel |
UGGPIVKBZIKTFZ-ZMSDIMECSA-N |
Isomerische SMILES |
CC(C)C(=O)N(C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C(=O)N(C1=NC2=C(N1C3CC(C(O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)

![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)


![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)




